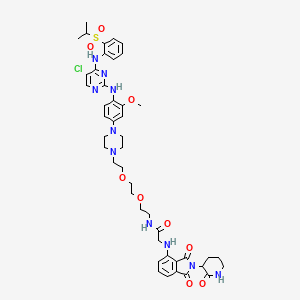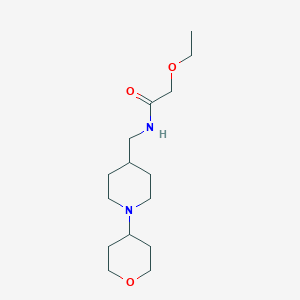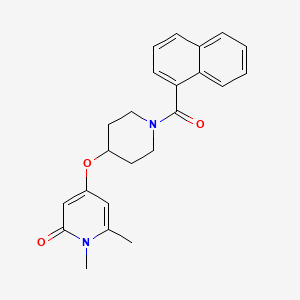
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine (3,5-DMPP) is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. 3,5-DMPP is a pyrazoline derivative and is composed of three nitrogen atoms, one oxygen atom, and two carbon atoms. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 3,5-DMPP has a molecular weight of 209.27 g/mol and a melting point of 115-117°C.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of various peptides and peptidomimetics. Additionally, this compound has been used in the synthesis of various organometallic complexes and as a ligand in coordination chemistry.
Mecanismo De Acción
The exact mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine is not yet fully understood. However, it is believed to interact with a variety of cellular targets, including G-protein coupled receptors, ion channels, and enzymes. This compound has been shown to inhibit the activity of a variety of enzymes, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide synthase (NOS). Additionally, this compound has been shown to modulate the activity of various ion channels, such as voltage-gated calcium channels (VGCCs) and potassium channels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as COX-2, 5-LOX, and NOS, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to modulate the activity of various ion channels, such as VGCCs and potassium channels, which are involved in the regulation of cell membrane potential and neurotransmission. Furthermore, this compound has been shown to have antioxidant and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine in lab experiments is its low toxicity. It is generally considered to be non-toxic and has a low potential for causing adverse effects. Additionally, this compound is relatively easy to synthesize and is commercially available. However, there are some limitations to using this compound in lab experiments. For example, it has a low solubility in water and other organic solvents, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a variety of potential future directions for research involving 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine. For example, further research could be conducted to better understand its mechanism of action and to identify potential new targets. Additionally, further research could be conducted to assess its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent. Additionally, further research could be conducted to assess its potential applications in the fields of chemistry and pharmacology, such as its use as a reagent in the synthesis of peptides and peptidomimetics. Finally, further research could be conducted to assess its potential applications in the field of coordination chemistry, such as its use as a ligand in the synthesis of organometallic complexes.
Métodos De Síntesis
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with piperazine in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90°C for a period of 2-4 hours. The product is then isolated via filtration and recrystallization. Alternatively, this compound can be synthesized from 3,5-dimethylpyrazole and piperazine-1-carboxylic acid in the presence of an acid catalyst and a base such as sodium carbonate. The reaction is typically carried out at a temperature of 90-100°C for a period of 3-5 hours. The product is then isolated via filtration and recrystallization.
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-piperazin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c1-10-9-11(2)19(17-10)13-4-3-12(15-16-13)18-7-5-14-6-8-18/h3-4,9,14H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQSVAJDHQHMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2854693.png)


![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2854699.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2854701.png)
![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)
![Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2854706.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2854709.png)
![2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2854710.png)
![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)
